2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid

Lipophilicity Drug Design ADME

2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid (CAS 1804517-01-8) is a halogenated phenylacetic acid derivative with the molecular formula C9H6Cl2F2O3 and a molecular weight of 271.04 g/mol. It is cataloged as a research chemical and potential synthetic intermediate, distinct from the commercial herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) due to its phenylacetic acid backbone and specific 2,3-dichloro-4-difluoromethoxy substitution pattern.

Molecular Formula C9H6Cl2F2O3
Molecular Weight 271.04 g/mol
CAS No. 1804517-01-8
Cat. No. B1413281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid
CAS1804517-01-8
Molecular FormulaC9H6Cl2F2O3
Molecular Weight271.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CC(=O)O)Cl)Cl)OC(F)F
InChIInChI=1S/C9H6Cl2F2O3/c10-7-4(3-6(14)15)1-2-5(8(7)11)16-9(12)13/h1-2,9H,3H2,(H,14,15)
InChIKeySRAGBPMAQHXTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid (CAS 1804517-01-8): A Research Intermediate for Procurement Assessment


2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid (CAS 1804517-01-8) is a halogenated phenylacetic acid derivative with the molecular formula C9H6Cl2F2O3 and a molecular weight of 271.04 g/mol [1]. It is cataloged as a research chemical and potential synthetic intermediate, distinct from the commercial herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) due to its phenylacetic acid backbone and specific 2,3-dichloro-4-difluoromethoxy substitution pattern [2]. This compound is offered by specialized vendors for pharmaceutical R&D and quality control applications .

Research intermediate with phenylacetic acid backbone, distinct from herbicide dicamba
Specific 2,3-dichloro-4-difluoromethoxy substitution pattern for SAR investigations
Computed lipophilicity and TPSA may support ADME property optimization studies

Why 2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid Cannot Be Assumed Interchangeable with Its Analogs


The procurement value of 2,3-dichloro-4-(difluoromethoxy)phenylacetic acid is highly dependent on its specific regioisomeric identity. While isomers like 2,4-dichloro-6-(difluoromethoxy)phenylacetic acid share the same molecular formula, their distinct chlorine and difluoromethoxy positioning leads to different electronic and steric properties that critically impact reactivity in downstream syntheses and binding affinity in biological assays [1]. Generic substitution based solely on a similar chemical class ignores quantifiable differences in lipophilicity (XLogP3) and molecular topology that directly influence performance in structure-activity relationship (SAR) studies and synthetic route reliability .

Regioisomeric analogs (e.g., 2,4-dichloro-6-difluoromethoxy) have identical molecular formula but distinct substitution pattern
Identical computed XLogP3 may mask differences in reactivity and biological recognition
Generic substitution based on chemical class ignores topology differences critical for SAR

Quantitative Differentiation Evidence for 2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid Against Key Comparators


Lipophilicity Contrast: Target Compound Exhibits Higher XLogP3 than Dichloro-Analog

The 2,3-dichloro-4-(difluoromethoxy) substitution elevates lipophilicity beyond the contribution of chlorine atoms alone. The target compound shows a computed XLogP3 value of 3.6, which is a substantial increase over the XLogP3 of 2.6 for 2,3-dichlorophenylacetic acid, a compound lacking the difluoromethoxy group [1].

XLogP3 Contrast
Reported
Target XLogP3 3.6 vs 2,3-dichlorophenylacetic acid 2.6 (Δ +1.0)
Higher lipophilicity may support membrane permeability studies
Computed value; confirm experimentally
Lipophilicity Drug Design ADME Physicochemical Properties

Polar Surface Area Contrast: Target Compound Maintains Higher TPSA than a Non-Fluorinated Analog

The incorporation of the difluoromethoxy group significantly increases the compound's topological polar surface area (TPSA). The target compound has a TPSA of 46.5 Ų, compared to only 37.3 Ų for 2,3-dichlorophenylacetic acid [1]. This demonstrates a quantifiable shift in molecular polarity relative to a chloro-only analog.

TPSA Contrast
Reported
Target TPSA 46.5 Ų vs 2,3-dichlorophenylacetic acid 37.3 Ų (Δ +9.2 Ų)
Increased polarity may alter bioavailability classification
Computed value; experimental validation recommended
Drug-likeness Bioavailability Polar Surface Area Medicinal Chemistry

Differential LogP Between Close Regioisomers with Identical TPSA

The 2,3-dichloro-4-difluoromethoxy isomer and the 2,4-dichloro-6-difluoromethoxy isomer are structural isomers with identical molecular formula, molecular weight (271.04 g/mol), and TPSA (46.5 Ų), but potentially different reactivity and biological recognition [1].

Regioisomer Profile
Data to verify
Identical XLogP3 (3.6) and TPSA (46.5 Ų); differentiation rests on regiospecific steric/electronic effects
Regioisomeric identity critical for intended spatial presentation
No experimental head-to-head data; verify binding/reactivity
Regioisomerism Lipophilicity Structural Analog SAR

Application as a Distinct Molecular Building Block

This compound is marketed and utilized as a molecular building block for pharmaceutical R&D, a role predicated on its unique substitution pattern for constructing diverse compound libraries . A synthetic route from AIFChem shows its utility as a starting material for further derivatization . In contrast, compounds like 2,3-dichlorophenylacetic acid or 4-(difluoromethoxy)phenylacetic acid serve as building blocks with markedly different (non-equivalent) physicochemical input parameters (e.g., a LogP of 2.6 vs 3.6).

Building Block Role
Class-level
Unique combination of high lipophilicity (XLogP3 3.6) and intermediate TPSA (46.5) vs simpler analogs
Enables access to distinct chemical space in lead optimization
Vendor-classified role; confirm synthetic route availability
Synthetic Intermediate Organic Synthesis Building Block Pharmaceutical R&D

Procurement-Guiding Application Scenarios for 2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid


Lead Optimization in CNS Drug Discovery Programs

When designing central nervous system (CNS) drug candidates, a balanced lipophilicity (XLogP3 around 3.6) and TPSA (46.5 Ų) are favorable for crossing the blood-brain barrier. 2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid serves as a valuable core scaffold for SAR exploration, where its property profile offers a starting point distinct from the less lipophilic 2,3-dichlorophenylacetic acid (XLogP3=2.6) or the non-chlorinated 4-(difluoromethoxy)phenylacetic acid (XLogP3=2.4) [1].

Synthesis of Fluorinated Heterocyclic Libraries for Agrochemical Discovery

The carboxylic acid functional group and the specific halogenation pattern make this compound an ideal precursor for generating diverse libraries of amides, esters, and heterocycles. Its higher lipophilicity, relative to non-chlorinated analogs, is a key parameter when developing compounds intended for plant uptake and translocation . Its application as a molecular building block in such syntheses is supported by published synthetic routes .

Investigating Halogen Bonding Interactions in Structural Biology

The unique 2,3-dichloro substitution pattern adjacent to the acetic acid chain creates a distinct electrostatic potential surface, different from the 2,4-dichloro regioisomer. This compound can be used as a tool molecule to probe unconventional halogen bonding interactions with protein targets, aiding in the rational design of potent and selective inhibitors where such interactions are crucial [2].

Development of Analytical Standards for Environmental Monitoring of Fluorinated Degradates

Given the structural similarity to known herbicides but its distinct HPLC retention time and mass spectrum due to its specific substitution, this compound is valuable as a unique reference standard. It serves to differentiate and quantify structurally similar environmental degradates in complex matrices, preventing false positives for analytes like dicamba or its analogs that share some spectral features [3].

Application
Selection Property
Validation Focus
CNS lead optimization SAR
Elevated lipophilicity and intermediate TPSA
Verify computed ADME properties in model assays
Fluorinated heterocyclic library synthesis
Carboxylic acid handle with halogenation pattern
Assess reactivity in amide/ester coupling
Halogen bonding probe studies
Unique 2,3-dichloro electrostatic surface topology
Confirm binding via co-crystallization or assay
Analytical standard for fluorinated degradates
Distinct HPLC retention and mass spectrum
Cross-validate with LC-MS/MS against similar analytes
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